molecular formula C26H28O15 B12377844 Lucenin 1

Lucenin 1

Cat. No.: B12377844
M. Wt: 580.5 g/mol
InChI Key: WYYFCTVKFALPQV-MCIQUCDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Lucenin 1 can be isolated from natural sources such as the leaves of Tetrastigma hemsleyanum . The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound.

Chemical Reactions Analysis

Lucenin 1 undergoes various chemical reactions, including oxidation and reduction. It is known to participate in antioxidant reactions, where it scavenges free radicals and reduces oxidative stress . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbic acid. The major products formed from these reactions are typically more stable oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Lucenin 1 is similar to other C-glycosylflavones such as vicenin-2 and lucenin-2 . These compounds share structural similarities, including the presence of glucose and arabinose moieties. this compound is unique in its specific arrangement of these sugar moieties, which contributes to its distinct biological activities . Other similar compounds include schaftoside and carlinoside, which also exhibit antioxidant and anti-inflammatory properties .

This compound stands out due to its potent antioxidant capacity and its potential applications in the treatment of neurodegenerative and chronic diseases. Its unique structure and biological activities make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1

InChI Key

WYYFCTVKFALPQV-MCIQUCDDSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.